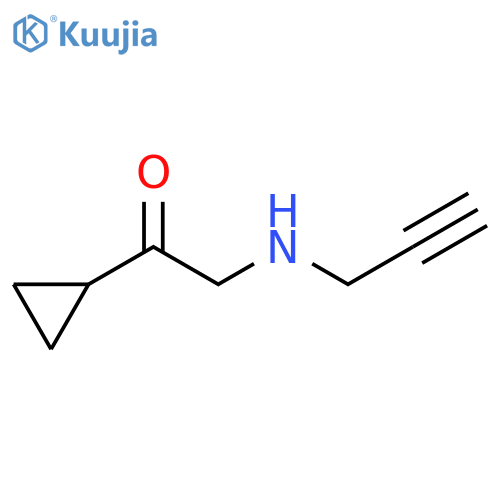Cas no 1598125-54-2 (Ethanone, 1-cyclopropyl-2-(2-propyn-1-ylamino)-)

1598125-54-2 structure
商品名:Ethanone, 1-cyclopropyl-2-(2-propyn-1-ylamino)-
CAS番号:1598125-54-2
MF:C8H11NO
メガワット:137.179042100906
CID:5291520
Ethanone, 1-cyclopropyl-2-(2-propyn-1-ylamino)- 化学的及び物理的性質
名前と識別子
-
- Ethanone, 1-cyclopropyl-2-(2-propyn-1-ylamino)-
-
- インチ: 1S/C8H11NO/c1-2-5-9-6-8(10)7-3-4-7/h1,7,9H,3-6H2
- InChIKey: QJDIVUYQOUEVIL-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1CC1)CNCC#C
Ethanone, 1-cyclopropyl-2-(2-propyn-1-ylamino)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-795010-1.0g |
1-cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one |
1598125-54-2 | 95% | 1.0g |
$1129.0 | 2024-05-22 | |
| Enamine | EN300-795010-0.25g |
1-cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one |
1598125-54-2 | 95% | 0.25g |
$1038.0 | 2024-05-22 | |
| Enamine | EN300-795010-5.0g |
1-cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one |
1598125-54-2 | 95% | 5.0g |
$3273.0 | 2024-05-22 | |
| Enamine | EN300-795010-0.5g |
1-cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one |
1598125-54-2 | 95% | 0.5g |
$1084.0 | 2024-05-22 | |
| Enamine | EN300-795010-10.0g |
1-cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one |
1598125-54-2 | 95% | 10.0g |
$4852.0 | 2024-05-22 | |
| Enamine | EN300-795010-0.05g |
1-cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one |
1598125-54-2 | 95% | 0.05g |
$948.0 | 2024-05-22 | |
| Enamine | EN300-795010-0.1g |
1-cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one |
1598125-54-2 | 95% | 0.1g |
$993.0 | 2024-05-22 | |
| Enamine | EN300-795010-2.5g |
1-cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one |
1598125-54-2 | 95% | 2.5g |
$2211.0 | 2024-05-22 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01081239-1g |
1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one |
1598125-54-2 | 95% | 1g |
¥7441.0 | 2023-04-10 |
Ethanone, 1-cyclopropyl-2-(2-propyn-1-ylamino)- 関連文献
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
1598125-54-2 (Ethanone, 1-cyclopropyl-2-(2-propyn-1-ylamino)-) 関連製品
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 857369-11-0(2-Oxoethanethioamide)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 4964-69-6(5-Chloroquinaldine)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
